molecular formula C13H18BrNO2 B12329207 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide

Cat. No.: B12329207
M. Wt: 300.19 g/mol
InChI Key: DENIRWZWSJFSAJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is an organic compound with the molecular formula C13H17NO2·HBr It is a derivative of 2-Phenyl-2-(piperidin-1-yl)acetic acid, where the hydrobromide salt form enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(piperidin-1-yl)acetic acid can be synthesized through the reaction of piperidine with benzoyl chloride in the presence of an organic solvent. The intermediate product is then hydrolyzed to yield the target compound . The hydrobromide salt form is obtained by reacting the free acid with hydrobromic acid.

Industrial Production Methods

Industrial production of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is unique due to its specific hydrobromide salt form, which enhances its solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and industrial processes.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid;hydrobromide

InChI

InChI=1S/C13H17NO2.BrH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H

InChI Key

DENIRWZWSJFSAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Br

Origin of Product

United States

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